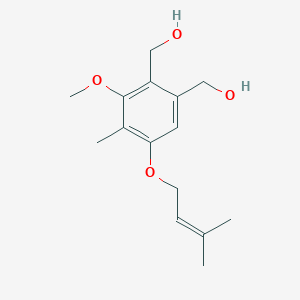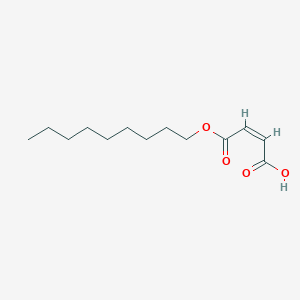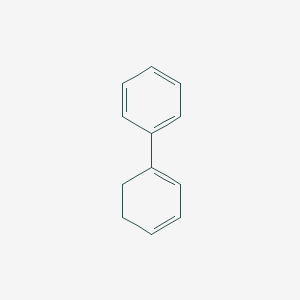
Benzene, 1,3-cyclohexadienyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-cyclohexadienyl- is a chemical compound that is commonly known as benzene. It is a colorless liquid that has a sweet odor. Benzene is widely used in various industries such as the production of plastics, rubber, and synthetic fibers. However, benzene is also known to be a carcinogen and exposure to it can cause various health problems.
作用機序
Benzene is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. This can lead to the development of cancer. Benzene can also cause damage to the bone marrow, which can result in the development of leukemia and other blood disorders.
生化学的および生理学的効果
Benzene can cause damage to the DNA, which can lead to mutations and the development of cancer. It can also cause damage to the bone marrow, which can result in the development of leukemia and other blood disorders. Benzene exposure can also cause damage to the immune system, reproductive system, and nervous system.
実験室実験の利点と制限
Benzene is widely used in laboratory experiments as a solvent and as a starting material for the synthesis of other compounds. However, due to its carcinogenic properties, it is important to handle benzene with care and to use appropriate safety measures when working with it.
将来の方向性
There are several future directions for research on benzene. One area of research is the development of safer alternatives to benzene in various industries. Another area of research is the development of biomarkers for benzene exposure and the identification of genetic factors that may increase susceptibility to benzene-induced cancer. Additionally, research is needed to better understand the mechanisms of benzene-induced toxicity and to develop effective treatments for benzene-induced diseases.
Conclusion
Benzene is a chemical compound that is widely used in various industries but is also known to be a carcinogen and can cause various health problems. It is important to handle benzene with care and to use appropriate safety measures when working with it. Further research is needed to develop safer alternatives to benzene, to better understand the mechanisms of benzene-induced toxicity, and to develop effective treatments for benzene-induced diseases.
合成法
Benzene is produced through the process of catalytic reforming of naphtha, which is a crude oil derivative. This process involves the use of a catalyst such as platinum or rhenium to convert the hydrocarbons in naphtha into benzene and other aromatic compounds.
科学的研究の応用
Benzene has been extensively studied for its potential health effects. It is known to be a carcinogen and exposure to it can cause leukemia and other blood disorders. Benzene is also known to cause damage to the immune system, reproductive system, and nervous system. Therefore, benzene is a subject of research in the fields of toxicology, environmental health, and occupational health.
特性
CAS番号 |
15619-32-6 |
|---|---|
製品名 |
Benzene, 1,3-cyclohexadienyl- |
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
cyclohexa-1,3-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-9H,6,10H2 |
InChIキー |
WABIKPGZJAHEHK-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C2=CC=CC=C2 |
正規SMILES |
C1CC(=CC=C1)C2=CC=CC=C2 |
同義語 |
1,3-Cyclohexadien-1-ylbenzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



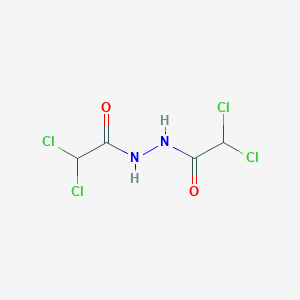
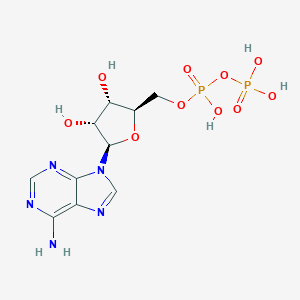
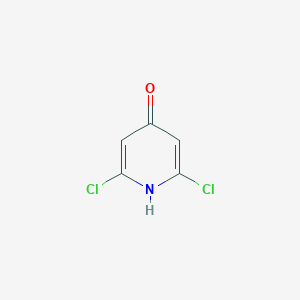
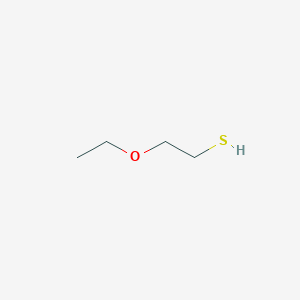
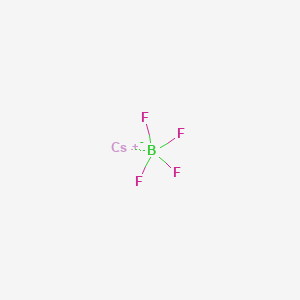
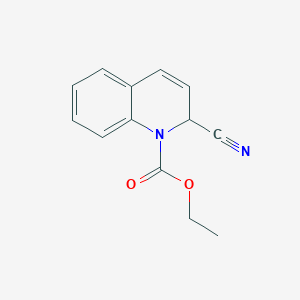

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
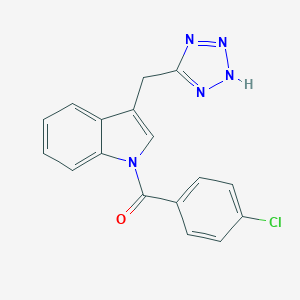
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
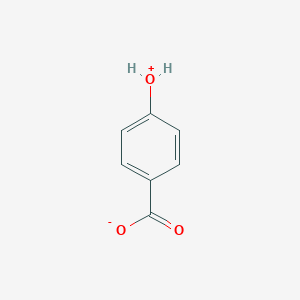
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
